2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol
Brand Name: Vulcanchem
CAS No.: 912897-23-5
VCID: VC21398148
InChI: InChI=1S/C19H22N2O3/c1-19(2,22)18-20-16-6-4-5-7-17(16)21(18)12-13-24-15-10-8-14(23-3)9-11-15/h4-11,22H,12-13H2,1-3H3
SMILES: CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4g/mol

2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol

CAS No.: 912897-23-5

Cat. No.: VC21398148

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4g/mol

* For research use only. Not for human or veterinary use.

2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol - 912897-23-5

Specification

CAS No. 912897-23-5
Molecular Formula C19H22N2O3
Molecular Weight 326.4g/mol
IUPAC Name 2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-2-ol
Standard InChI InChI=1S/C19H22N2O3/c1-19(2,22)18-20-16-6-4-5-7-17(16)21(18)12-13-24-15-10-8-14(23-3)9-11-15/h4-11,22H,12-13H2,1-3H3
Standard InChI Key BGTZPHPMLOMVET-UHFFFAOYSA-N
SMILES CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O
Canonical SMILES CC(C)(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O

Introduction

Similar Compounds and Their Applications

Similar compounds, such as those containing benzimidazole and phenoxy groups, have been studied for various biological activities:

  • Benzimidazole Derivatives: These compounds have been explored for their antimicrobial and anticancer properties. For example, 2-mercaptobenzimidazole derivatives have shown significant antimicrobial and anticancer activities against various bacterial and cancer cell lines .

  • Phenoxy Group Containing Compounds: The presence of a phenoxy group can influence the compound's pharmacokinetic properties and biological activity. Compounds with similar structures might exhibit bioactivity due to the presence of these functional groups.

Potential Biological Activities

While specific data on 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is not available, related compounds have shown potential in:

  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal species .

  • Anticancer Activity: Some benzimidazole compounds have shown promising anticancer effects, often surpassing standard drugs in potency .

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzimidazole ring and the attachment of the phenoxy and propanol groups. Characterization would involve techniques like NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
2-Mercaptobenzimidazole DerivativesVariedVariedAntimicrobial, Anticancer
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesVariedVariedAntimicrobial, Anticancer
2-((1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YL)THIO)ETHANOLC18H20N2O3S344.43Not specified

This table highlights the diversity of benzimidazole derivatives and their potential applications, though specific data for 2-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol is not included due to the lack of available information.

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